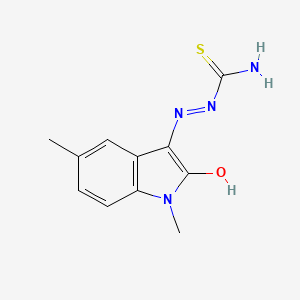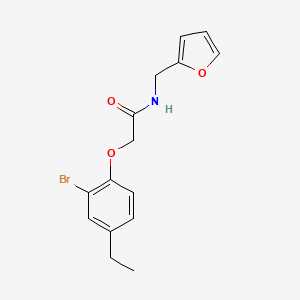
N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide, also known as HPPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer treatment. HPPH is a photosensitizer, which means that it can be activated by light to produce reactive oxygen species that can damage cancer cells. In
Mecanismo De Acción
The mechanism of action of N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide involves the absorption of light energy by the photosensitizer, which leads to the production of singlet oxygen and other reactive oxygen species. These reactive species can cause damage to cancer cells by inducing apoptosis, necrosis, and autophagy. The exact mechanism of action of N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide is still being studied, but it is believed to involve the generation of reactive oxygen species in the mitochondria of cancer cells.
Biochemical and Physiological Effects:
N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to have minimal toxicity in normal tissues, which makes it an attractive candidate for cancer treatment. However, it can cause skin photosensitivity and other side effects when administered to patients. N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to accumulate in cancer cells, which makes it a selective photosensitizer that can target cancer cells while sparing normal tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity in normal tissues. However, it can be challenging to work with due to its photosensitivity, which requires special handling and storage conditions. N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide also has limitations in terms of its selectivity for cancer cells, which can lead to off-target effects and damage to normal tissues.
Direcciones Futuras
There are several future directions for the research and development of N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide. One area of focus is the optimization of the synthesis method to increase the yield and purity of N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide. Another area of research is the development of new delivery methods for N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide, such as nanoparticles or liposomes, to improve its selectivity for cancer cells. Additionally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide in cancer treatment. Finally, there is a need for more research into the mechanism of action of N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide to better understand its effects on cancer cells and normal tissues.
Métodos De Síntesis
N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide can be synthesized through a multistep process starting with 2-hydroxybenzaldehyde and 4-methoxyphenol. The two compounds are reacted with an acid catalyst to form a Schiff base, which is then reduced with sodium borohydride to produce the final product, N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide. The synthesis method has been optimized over the years to increase the yield and purity of N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential use in photodynamic therapy (PDT) for cancer treatment. PDT is a non-invasive treatment that involves the administration of a photosensitizer followed by exposure to light of a specific wavelength. The photosensitizer absorbs the light energy, which then leads to the production of reactive oxygen species that can damage cancer cells. N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has shown promising results in preclinical studies for the treatment of various types of cancer, including head and neck, lung, and prostate cancer.
Propiedades
IUPAC Name |
N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-19-11-6-8-12(9-7-11)20-10-15(18)16-13-4-2-3-5-14(13)17/h2-9,17H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOUEIKDWFKWER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5759776.png)

![isobutyl[bis(2-methylphenyl)]phosphine oxide](/img/structure/B5759791.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5759793.png)
![[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5759807.png)
![6-(1,3-benzodioxol-5-ylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5759811.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluorophenyl)benzamide](/img/structure/B5759816.png)
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide](/img/structure/B5759818.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide](/img/structure/B5759837.png)

![3-[(diethylamino)sulfonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide](/img/structure/B5759857.png)
![6''-amino-3''-methyl-2''H-dispiro[1,3-dioxolane-2,1'-cyclohexane-4',4''-pyrano[2,3-c]pyrazole]-5''-carbonitrile](/img/structure/B5759865.png)